N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
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Overview
Description
N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is an organic compound with the molecular formula C12H18N2O2S It is a derivative of tetrahydroquinoline, a bicyclic structure that is commonly found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves the following steps:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Sulfonamide Introduction: The sulfonamide group is introduced by reacting the tetrahydroquinoline with a sulfonyl chloride in the presence of a base such as triethylamine.
N-Propyl Substitution: The final step involves the alkylation of the nitrogen atom with a propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study biological pathways and interactions due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the tetrahydroquinoline core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A simpler analog without the sulfonamide and propyl groups.
N-methyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide: Similar structure but with a methyl group instead of a propyl group.
N-ethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group provides additional hydrophobic interactions, while the sulfonamide group enhances its binding affinity to certain biological targets.
Properties
IUPAC Name |
N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-7-14-17(15,16)11-5-6-12-10(9-11)4-3-8-13-12/h5-6,9,13-14H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXQLPZLRZAWJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(C=C1)NCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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